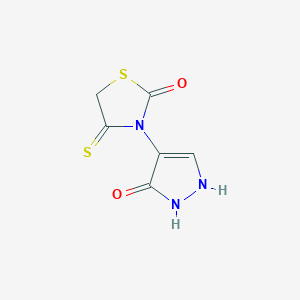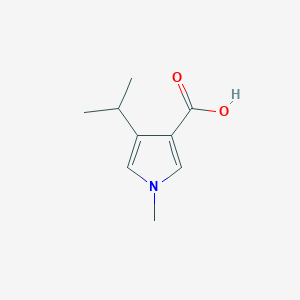
(4S,4'S)-2,2'-Bis(2,6-dichlorophenyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 2,6-dichlorophenyl groups and a tetrahydro-4,4’-bioxazole core, which contribute to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the reaction of 2,6-dichlorophenyl derivatives with appropriate reagents to form the desired product. One common method involves the use of boron-containing compounds and transition-metal catalysts to facilitate the formation of the tetrahydro-4,4’-bioxazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: Substitution reactions involving the replacement of specific functional groups can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered chemical properties, while substitution reactions can produce a range of substituted compounds with diverse functionalities.
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: In industrial settings, the compound can be used in the development of new materials and chemical products with enhanced properties.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the suppression of disease-related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole:
Boron-based compounds: These compounds, including boronic acids and cyclic boronic acid esters, share some similarities in their ability to inhibit specific enzymes and proteins.
Uniqueness
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole stands out due to its distinct chemical structure, which includes two 2,6-dichlorophenyl groups and a tetrahydro-4,4’-bioxazole core
Eigenschaften
Molekularformel |
C18H12Cl4N2O2 |
|---|---|
Molekulargewicht |
430.1 g/mol |
IUPAC-Name |
(4S)-2-(2,6-dichlorophenyl)-4-[(4S)-2-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H12Cl4N2O2/c19-9-3-1-4-10(20)15(9)17-23-13(7-25-17)14-8-26-18(24-14)16-11(21)5-2-6-12(16)22/h1-6,13-14H,7-8H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
NXDVFVVXIOYSBC-ZIAGYGMSSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=C(C=CC=C2Cl)Cl)[C@H]3COC(=N3)C4=C(C=CC=C4Cl)Cl |
Kanonische SMILES |
C1C(N=C(O1)C2=C(C=CC=C2Cl)Cl)C3COC(=N3)C4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
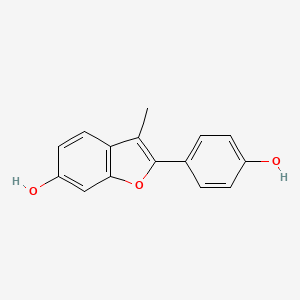
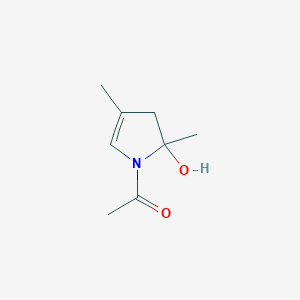
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
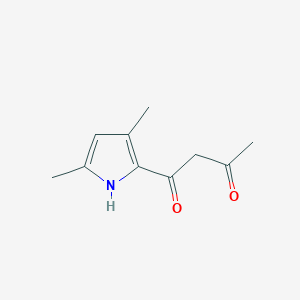


![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
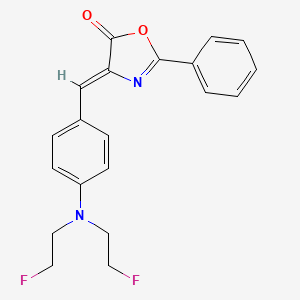
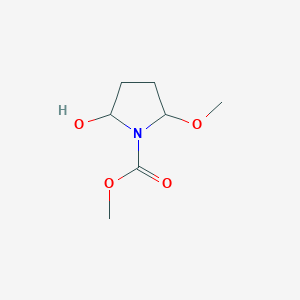
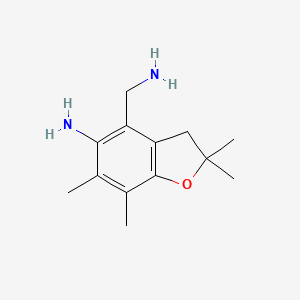
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
